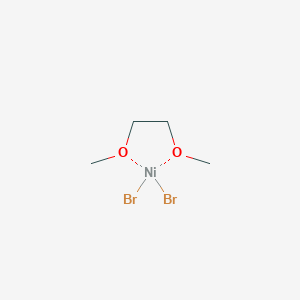

dibromonickel;1,2-dimethoxyethane

CAS No.:

Cat. No.: VC13576267

Molecular Formula: C4H10Br2NiO2

Molecular Weight: 308.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10Br2NiO2 |

|---|---|

| Molecular Weight | 308.62 g/mol |

| IUPAC Name | dibromonickel;1,2-dimethoxyethane |

| Standard InChI | InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

| Standard InChI Key | VHSVJTYBTJCDFL-UHFFFAOYSA-L |

| SMILES | COCCOC.[Ni](Br)Br |

| Canonical SMILES | COCCOC.[Ni](Br)Br |

Introduction

Chemical Identity and Synthesis

Composition and Nomenclature

Dibromonickel;1,2-dimethoxyethane is systematically named as bis(μ₂-bromo)-μ-(1,2-dimethoxyethane)-dinickel(II). Its molecular formula is C₄H₁₀Br₂NiO₂, with a molar mass of 314.64 g/mol . The structure comprises a nickel(II) center coordinated to two bromine atoms and one dme ligand, which acts as a bidentate ether donor . The dme ligand (C₄H₁₀O₂) is a cyclic ether with two methoxy groups attached to adjacent carbon atoms, contributing to the complex’s solubility in polar aprotic solvents .

Synthesis and Purification

The synthesis of NiBr₂·dme typically involves refluxing anhydrous nickel(II) bromide with a stoichiometric amount of 1,2-dimethoxyethane in an inert atmosphere . The reaction proceeds as follows:

Purification is achieved through recrystallization from tetrahydrofuran (THF) or diethyl ether, yielding green crystalline solids . The purity of the product is confirmed via elemental analysis and X-ray crystallography, which reveals a distorted tetrahedral geometry around the nickel center .

Molecular Structure and Bonding

Crystallographic Characterization

X-ray diffraction studies of NiBr₂·dme reveal a mononuclear structure with the nickel atom adopting a distorted tetrahedral coordination geometry . The Ni–Br bond lengths range from 2.35–2.40 Å, while the Ni–O bonds from the dme ligand measure 2.05–2.10 Å . The dme ligand’s methoxy groups adopt a gauche conformation, minimizing steric hindrance and stabilizing the complex .

Table 1: Key Structural Parameters of NiBr₂·dme

Electronic Structure

The electronic configuration of nickel(II) in NiBr₂·dme is d⁸, with a high-spin state due to weak field ligands (Br⁻ and dme). Density functional theory (DFT) calculations indicate a HOMO localized on the nickel center, facilitating oxidative addition reactions in catalytic cycles .

Physicochemical Properties

Thermal Stability

NiBr₂·dme exhibits moderate thermal stability, decomposing at 180–200°C to form nickel metal, bromine gas, and dimethyl ether. Differential scanning calorimetry (DSC) shows an exothermic decomposition peak at 195°C.

Solubility and Reactivity

The complex is soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in hydrocarbons . It reacts with Lewis acids like MAO to generate active catalytic species for olefin polymerization .

Catalytic Applications

Ethylene Oligomerization

NiBr₂·dme, when activated by MAO, catalyzes ethylene oligomerization to α-olefins (C₄–C₁₈) at 10–50°C . The reaction follows a Cossee-Arlman mechanism, involving:

-

Oxidative addition of ethylene to Ni(II).

-

Chain propagation via repeated ethylene insertion.

Table 2: Catalytic Performance in Ethylene Oligomerization

Co-Dimerization of Ethylene and 1-Hexene

NiBr₂·dme enables cross-dimerization of ethylene and 1-hexene to form C₈ olefins with 85% selectivity . This contrasts with traditional catalysts that favor ethylene homooligomerization, highlighting NiBr₂·dme’s unique regioselectivity .

Recent Advances and Mechanistic Insights

Isomerization of 1-Hexene

In the presence of MAO, NiBr₂·dme isomerizes 1-hexene to 2-hexene via a nickel-hydride intermediate . Kinetic studies reveal first-order dependence on 1-hexene concentration, with activation parameters:

Role of [2.2]Paracyclophane Ligands

Modifying the dme ligand with [2.2]paracyclophanyl groups enhances steric bulk, shifting selectivity toward dimerization over polymerization . X-ray structures of these derivatives show shortened Ni–O bonds (2.02 Å), increasing catalytic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume